7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
- This compound belongs to the class of steroids and is a derivative of estradiol.
- Its systematic name is (13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .
- It plays a crucial role in hormonal regulation, particularly as an estrogen.
- Estrogens are essential for the development and maintenance of female sex characteristics in mammals .
Preparation Methods
- The synthetic routes for this compound involve chemical transformations from simpler precursors.
- Industrial production methods may include multi-step syntheses, starting from readily available starting materials.
Chemical Reactions Analysis
- It can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and metal catalysts.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Studying its reactivity and interactions with other compounds.
Biology: Investigating its impact on cellular processes and gene expression.
Medicine: Used in hormone replacement therapy and contraception.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
- As an estrogen, it binds to estrogen receptors (ERs) in target tissues.
- ER activation leads to gene expression changes, affecting cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
- Similar compounds include estradiol, estriol, and other estrogen derivatives.
- Its uniqueness lies in the ethynyl substitution at position 17.
Remember that this compound’s biological effects are context-dependent, and further research is essential for a comprehensive understanding
Properties
IUPAC Name |
7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBFOZNDVHIKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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